Glutathione

Übersicht

Beschreibung

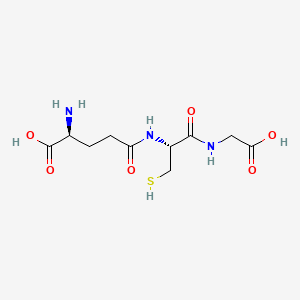

Glutathione is a tripeptide composed of three amino acids: glutamate, cysteine, and glycine. It is a crucial antioxidant found in plants, animals, fungi, and some bacteria and archaea. This compound plays a vital role in protecting cells from oxidative stress by neutralizing free radicals and reactive oxygen species. It is also involved in various cellular processes, including detoxification, immune function, and protein synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Glutathione can be synthesized through chemical methods, although these are less common due to low yields and high costs. The chemical synthesis involves the stepwise coupling of the three amino acids using protecting groups and activating agents to ensure the correct sequence and structure .

Industrial Production Methods: The industrial production of this compound primarily relies on microbial fermentation. Yeasts, such as Saccharomyces cerevisiae and Candida utilis, are commonly used for this purpose. The fermentation process involves optimizing the growth conditions and nutrient supply to maximize this compound yield. Enzymatic methods using this compound synthetase and glutamate-cysteine ligase are also employed in some production processes .

Analyse Chemischer Reaktionen

Types of Reactions: Glutathione undergoes various chemical reactions, including oxidation, reduction, and conjugation. In its reduced form (GSH), it can be oxidized to form this compound disulfide (GSSG). This redox cycling is crucial for its antioxidant function .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized by reactive oxygen species (ROS) or other oxidizing agents to form this compound disulfide.

Major Products:

This compound Disulfide (GSSG): Formed through the oxidation of reduced this compound.

This compound Conjugates: Formed through the conjugation of this compound with electrophilic compounds.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Glutathione plays a vital role in protecting cells from oxidative stress by neutralizing free radicals. It is involved in several biological processes:

- Cellular Protection : this compound protects cellular components from oxidative damage, which is crucial in preventing diseases associated with aging and environmental stressors .

- Detoxification : It assists in the detoxification of xenobiotics and heavy metals, enhancing liver function and overall health .

Case Study: Neurodegenerative Diseases

Research indicates that decreased levels of this compound are associated with neurodegenerative disorders such as Parkinson's disease. A study highlighted that this compound depletion contributes to iron-mediated cell death (ferroptosis), suggesting therapeutic strategies involving this compound supplementation or its precursors like N-acetylcysteine .

Role in Disease Management

This compound has been studied for its potential benefits in managing various diseases:

- Cancer : While this compound is known for its protective roles, high levels may also render certain tumors less sensitive to chemotherapy. Ongoing research aims to clarify its dual role in cancer progression and treatment efficacy .

- Diabetes : Recent studies suggest that increasing this compound levels may improve insulin sensitivity and help manage type 2 diabetes .

Case Study: Hepatitis and Liver Health

This compound supplementation has shown promise in improving liver function in patients with hepatitis and fatty liver disease. A review indicated that this compound's antioxidant properties could mitigate liver damage caused by oxidative stress .

Nutritional Applications

This compound can be sourced from various foods, particularly fruits and vegetables. Its bioavailability from dietary sources remains a topic of debate, but supplementation is often recommended to enhance health outcomes.

- Food Industry : this compound is being explored for its potential to improve food preservation and enhance the nutritional profile of food products. The development of delivery systems for this compound is also gaining attention, aiming to boost public health through dietary interventions .

Case Study: Plant-Derived Sources

Research has identified several plant sources rich in this compound, including spinach, avocados, and asparagus. Studies have focused on extraction methods to quantify this compound content effectively, which could aid in developing functional foods that leverage its health benefits .

Cosmetic Applications

In the cosmetic industry, this compound is touted for its skin-lightening properties and ability to combat oxidative stress-related skin damage.

- Skin Health : this compound is used in topical formulations aimed at reducing hyperpigmentation and improving skin elasticity. Its role as an antioxidant helps protect skin cells from UV damage .

Case Study: Skin Lightening Treatments

Clinical trials have demonstrated that topical application of this compound can lead to noticeable improvements in skin tone and texture. These findings support its use as a safe ingredient in cosmetic products aimed at enhancing skin appearance .

Summary Table of Applications

Wirkmechanismus

Glutathione exerts its effects through several mechanisms:

Antioxidant Defense: this compound neutralizes free radicals and reactive oxygen species, preventing cellular damage.

Detoxification: Conjugates with toxic compounds to form more water-soluble products that can be excreted.

Enzyme Cofactor: Acts as a cofactor for various enzymes, including this compound peroxidase and this compound S-transferase.

Redox Signaling: Participates in redox signaling pathways that regulate cellular processes such as apoptosis and cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Glutathione is unique among antioxidants due to its tripeptide structure and the presence of a thiol group, which is essential for its redox activity. Similar compounds include:

Cysteine: An amino acid that is a precursor to this compound and also possesses antioxidant properties.

N-acetylcysteine (NAC): A derivative of cysteine that is used as a supplement to boost this compound levels.

Thioredoxin: A protein that, like this compound, is involved in redox reactions and cellular defense against oxidative stress

This compound stands out due to its ability to directly participate in detoxification reactions and its widespread presence in various organisms.

Biologische Aktivität

Glutathione (GSH) is a tripeptide composed of glutamate, cysteine, and glycine, recognized as a crucial antioxidant in cellular defense mechanisms. It exists predominantly in its reduced form (GSH), with a small proportion in the oxidized form (GSSG). GSH plays a significant role in maintaining redox homeostasis, detoxifying reactive oxygen species (ROS) and xenobiotics, and regulating various cellular processes. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Antioxidant Activity

GSH acts as a powerful antioxidant , directly scavenging free radicals such as superoxide anions, hydroxyl radicals, and nitric oxide. It also participates in the detoxification of hydroperoxides and lipid peroxides. The thiol group (-SH) of cysteine in GSH is critical for these reduction reactions, enabling it to neutralize oxidative stress effectively .

Detoxification

This compound conjugates with electrophiles through the action of this compound S-transferases (GSTs), facilitating the excretion of potentially harmful compounds. This process is essential for protecting cells from the toxic effects of xenobiotics and endogenous metabolites .

Cellular Signaling and Regulation

GSH influences various signaling pathways by modulating protein kinases and transcription factors involved in cellular responses to oxidative stress. For instance, it disrupts the Nrf2/Keap1 complex, leading to Nrf2 stabilization and subsequent activation of antioxidant response genes .

Role in Mitochondrial Function

Within mitochondria, GSH regulates apoptosis versus necrosis by maintaining mitochondrial integrity during oxidative stress. An accumulation of oxidized this compound (GSSG) can trigger apoptotic pathways, indicating its role in cell survival .

Table 1: Summary of this compound Functions

| Function | Description |

|---|---|

| Antioxidant | Scavenges ROS and RNS; protects against oxidative damage |

| Detoxification | Conjugates with xenobiotics for elimination |

| Cellular Signaling | Modulates gene expression related to oxidative stress |

| Mitochondrial Regulation | Balances apoptosis and necrosis; protects mitochondrial function |

Case Study: this compound in Disease Prevention

A study investigated the role of this compound in preventing liver damage induced by aflatoxin exposure. Aflatoxins are potent carcinogens that lead to oxidative stress. The administration of GSH was found to significantly reduce markers of oxidative damage in animal models, suggesting its protective role against hepatotoxicity .

This compound Status Assessment

Methods for assessing intracellular GSH levels include high-performance liquid chromatography (HPLC) and mass spectrometry. These techniques allow researchers to evaluate the redox status of cells and correlate it with various pathological conditions .

Therapeutic Implications

Given its extensive biological roles, manipulating this compound levels presents therapeutic opportunities:

- Supplementation : Oral or intravenous GSH supplementation has been explored for enhancing antioxidant defenses in conditions like chronic liver disease and neurodegenerative disorders.

- Pharmacological Agents : Compounds that enhance endogenous GSH synthesis or reduce its degradation are being investigated as potential treatments for diseases characterized by oxidative stress .

Eigenschaften

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSXRVCMGQZWBV-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N[C@@H](CS)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023101 | |

| Record name | Glutathione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | Glutathione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14425 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glutathione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

292.5 mg/mL | |

| Record name | Glutathione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Glutathione (GSH) participates in leukotriene synthesis and is a cofactor for the enzyme glutathione peroxidase. It also plays a role in the hepatic biotransformation and detoxification process; it acts as a hydrophilic molecule that is added to other lipophilic toxins or wastes prior to entering biliary excretion. It participates in the detoxification of methylglyoxal, a toxic by-product of metabolism, mediated by glyoxalase enzymes. Glyoxalase I catalyzes the conversion of methylglyoxal and reduced glutathione to S-D-Lactoyl-glutathione. Glyoxalase II catalyzes the conversion of S-D-Lactoyl Glutathione to Reduced Glutathione and D-lactate. Glyoxalase I catalyzes the conversion of methylglyoxal and reduced glutathione to S-D-Lactoyl-glutathione. Glyoxalase II catalyzes the conversion of S-D-Lactoyl Glutathione to Reduced Glutathione and D-lactate. GSH is a cofactor of conjugation and reduction reactions that are catalyzed by glutathione S-transferase enzymes expressed in the cytosol, microsomes, and mitochondria. However, it is capable of participating in non-enzymatic conjugation with some chemicals, as it is hypothesized to do to a significant extent with n-acetyl-p-benzoquinone imine (NAPQI), the reactive cytochrome P450 reactive metabolite formed by toxic overdose of acetaminophen. Glutathione in this capacity binds to NAPQI as a suicide substrate and in the process detoxifies it, taking the place of cellular protein sulfhydryl groups which would otherwise be toxically adducted. The preferred medical treatment to an overdose of this nature, whose efficacy has been consistently supported in literature, is the administration (usually in atomized form) of N-acetylcysteine, which is used by cells to replace spent GSSG and allow a usable GSH pool. | |

| Record name | Glutathione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00143 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

70-18-8 | |

| Record name | Glutathione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutathione [BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutathione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00143 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | glutathione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, L-.gamma.-glutamyl-L-cysteinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glutathione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glutathione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUTATHIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GAN16C9B8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glutathione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

195 °C | |

| Record name | Glutathione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00143 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glutathione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.